2-Methyl-2'-pyrrolidinomethyl benzophenone
Description
Contextualization within Benzophenone (B1666685) Chemistry
Benzophenones are a class of organic compounds characterized by a diarylketone core. rsc.org The parent compound, benzophenone, is a versatile building block in organic chemistry, known for its applications as a photoinitiator in UV-curing processes, a fragrance enhancer, and a UV blocker in packaging. rsc.orgresearchgate.net The chemical reactivity of benzophenones is largely dictated by the central carbonyl group and the aromatic nature of the phenyl rings.
The synthesis of benzophenone derivatives often involves established methods such as the Friedel-Crafts acylation, where an aroyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. nih.gov For instance, the synthesis of analogous chloro-benzophenones has been achieved by reacting benzene (B151609) with a substituted benzoyl chloride in the presence of an AlCl₃/ZnCl₂ catalyst. vulcanchem.com More advanced techniques, such as palladium-catalyzed C-H activation, are also being explored for the functionalization of benzophenones, allowing for the introduction of substituents at specific positions. researchgate.net
The photochemical properties of benzophenones are of significant interest. Upon absorption of UV light, benzophenone can be excited to a triplet state, making it an effective photosensitizer. acs.org This property is harnessed in various applications, including the initiation of radical polymerization. researchgate.net The introduction of substituents, such as the methyl and pyrrolidinomethyl groups in the title compound, can be expected to modulate these electronic and photochemical properties.
Significance of Pyrrolidinomethyl-Substituted Benzophenones in Advanced Organic Synthesis
The presence of a pyrrolidinomethyl group at the ortho position of one of the phenyl rings is a key feature of 2-Methyl-2'-pyrrolidinomethyl benzophenone. This substituent introduces a tertiary amine functionality, which can significantly influence the molecule's chemical behavior and potential applications.
The pyrrolidine (B122466) moiety can act as a directing group in organic reactions, facilitating the functionalization of the benzophenone scaffold at specific sites. This is a crucial concept in modern synthetic chemistry, where achieving high regioselectivity is a primary goal. Furthermore, the basic nature of the pyrrolidine's nitrogen atom (with a predicted pKa of around 9.43 for an analogous compound) allows for protonation under acidic conditions, which can be exploited in purification processes or to alter the compound's solubility and reactivity. vulcanchem.com
While specific research on the catalytic applications of this compound is not widely documented, the broader class of compounds containing both a benzophenone core and an aminoalkyl substituent has been investigated in various contexts. For example, benzophenone derivatives are explored for their potential in medicinal chemistry, with research into their anti-inflammatory and antioxidant properties. nih.govnih.gov The introduction of heterocyclic moieties, such as pyrrolidine, is a common strategy in the design of new bioactive molecules.
Overview of Research Trajectories for this compound Analogues
The exploration of analogues of this compound provides insight into the structure-activity relationships within this class of compounds. By systematically varying the substituents on the benzophenone framework, chemists can fine-tune the molecule's properties for specific applications.
One area of investigation is the synthesis and study of benzophenone derivatives with different substitution patterns. For example, analogues where the methyl group is replaced by other alkyl or functional groups, or where the pyrrolidine ring is modified, could exhibit different chemical and physical properties. Research into compounds like 2-chloro-2'-pyrrolidinomethyl benzophenone (CAS 898774-75-9) and (2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone (CAS 898774-77-1) indicates an interest in how halogen substituents, in combination with the pyrrolidinomethyl group, affect the molecule's characteristics. epa.gov
The development of novel synthetic methodologies is another key research trajectory. Efficient and selective methods for the synthesis of ortho-substituted benzophenones are continually being sought. These may include advancements in traditional methods like Friedel-Crafts acylation or the application of cutting-edge techniques like directed C-H functionalization. nih.govresearchgate.net
The potential applications of these analogues in materials science and medicinal chemistry are also significant drivers of research. For instance, the design of new photoinitiators with enhanced efficiency and tailored absorption spectra is an ongoing area of study. researchgate.net Similarly, the synthesis of novel benzophenone derivatives as potential therapeutic agents remains a vibrant field of research. rsc.org
Interactive Table: Predicted Physicochemical Properties of an Analogous Compound (2-Chloro-2'-pyrrolidinomethyl benzophenone)
| Property | Predicted Value | Source |
| Boiling Point | 446.7 ± 30.0 °C | vulcanchem.com |
| Density | 1.208 ± 0.06 g/cm³ | vulcanchem.com |
| pKa | 9.43 ± 0.20 | vulcanchem.com |
Note: The data in this table is for an analogous compound and is predicted, not experimentally verified for this compound.
Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-8-2-4-10-17(15)19(21)18-11-5-3-9-16(18)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIXJMOLZYKWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643630 | |
| Record name | (2-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-02-2 | |
| Record name | Methanone, (2-methylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Methyl 2 Pyrrolidinomethyl Benzophenone and Its Derivatives
Established Methodologies for Benzophenone (B1666685) Core Formation
The formation of the diaryl ketone structure is a cornerstone of the synthesis. Several classical and modern methods are available for this purpose, each with its own set of advantages and limitations.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones. globalchemmall.com This reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. globalchemmall.comchemguide.co.uk For the synthesis of a 2-methylbenzophenone (B1664564) derivative, toluene (B28343) would serve as the arene substrate.
The reaction of toluene with a suitable benzoyl chloride derivative under Friedel-Crafts conditions would be a primary route. The methyl group on toluene is an ortho-, para-director; however, acylation reactions often show a high preference for para-substitution due to steric hindrance. chemguide.co.uklibretexts.org To achieve the desired 2-methyl substitution pattern, a specific 2-methylbenzoyl chloride could be reacted with a different aromatic precursor, or alternative strategies might be employed to control regioselectivity. The choice of Lewis acid catalyst, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂), and the reaction solvent can significantly influence the reaction's efficiency and outcome. ysu.amresearchgate.net
Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis
| Arene | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Toluene | Benzoyl chloride | PANI/nano-ZnO | Solvent-free | >95 | researchgate.net |
| Benzene (B151609) | Benzoyl chloride | BmimCl-FeCl₃ | Ionic Liquid | ~65 | nih.gov |
| Toluene | Acetyl chloride | Aluminum chloride | Dichloromethane | - | scribd.comyoutube.com |
| Methylbenzene | Ethanoyl chloride | Aluminum chloride | - | - | chemguide.co.uklibretexts.org |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, offering a versatile alternative to classical methods for diaryl ketone synthesis. organic-chemistry.org These reactions often proceed under milder conditions and with greater functional group tolerance compared to Friedel-Crafts acylation.
One prominent strategy is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of the 2-methyl-2'-substituted benzophenone core, this could involve the coupling of a 2-methylphenylboronic acid with a 2-halobenzoyl chloride or a related derivative. The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and selectivity. ysu.amresearchgate.net
Another approach is the carbonylative cross-coupling, where a carbonyl group is introduced during the coupling process. For instance, the reaction of an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide source can yield a diaryl ketone. mdpi.com This method provides a direct route to the benzophenone core from readily available starting materials.
Table 2: Examples of Palladium-Catalyzed Diaryl Ketone Synthesis
| Aryl Halide/Electrophile | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl bromides | Acylsilanes | Palladacycle/Phosphaadamantane ligand | - | Diaryl ketones | High | organic-chemistry.org |
| Aryl thianthrenium salts | Arylboronic acids | Palladium catalyst | Carbonylative | Diaryl ketones | Good to excellent | mdpi.com |
| Aryl halides | Arylboronic acids | Pd(PPh₃)₄ | Water | Biphenyls | Good to excellent | researchgate.net |
| 4-Tosyl-2(5H)-furanone | Arylboronic acids | Palladium catalyst | - | 4-Aryl-2(5H)-furanones | Moderate to good | ysu.am |
| o-(chloromethyl) bromobenzene | Arylboronic acids | Pd₂(dba)₃/RuPhos | Toluene/H₂O | Arylated chloromethyl benzenes | 45-92 | nih.govnih.gov |
Other Carbon-Carbon Bond Formation Methods
Beyond Friedel-Crafts and palladium-catalyzed couplings, other methods for constructing unsymmetrical diaryl ketones are available. One such method involves the reaction of organometallic reagents, like Grignard or organolithium reagents, with activated carboxylic acid derivatives such as Weinreb amides. nih.govacs.org This approach can offer good control over the reaction and prevent over-addition to form tertiary alcohols. nih.govacs.org
A versatile one-pot, four-component reaction has been developed to synthesize benzhydrylphosphonium salts from aldehydes and arenes, which can then be oxidized to unsymmetrical diaryl ketones. nih.govresearchgate.net This method provides a programmable and efficient route to these valuable building blocks. nih.govresearchgate.net
Introduction of the Pyrrolidinomethyl Moiety
Once the benzophenone core is established, or concurrently with its formation, the pyrrolidinomethyl group must be introduced onto one of the phenyl rings at the 2'-position. This can be accomplished through several well-established synthetic transformations.
Reductive Amination Pathways
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is a key strategy for the synthesis of pyrrolidines. mdpi.comresearchgate.net This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.com
For the synthesis of the target molecule, a precursor such as 2-formyl-2'-methylbenzophenone could be reacted with pyrrolidine (B122466) in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) or through catalytic transfer hydrogenation. mdpi.com An alternative would be the reaction of a suitable diketone with an aniline (B41778) derivative, which can lead to the formation of N-aryl-substituted pyrrolidines. mdpi.comresearchgate.net
Table 3: Reductive Amination for Pyrrolidine Synthesis
| Carbonyl Substrate | Amine | Catalyst/Reducing Agent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Diketones | Anilines | Iridium catalyst/HCO₂H | Water | N-aryl-substituted pyrrolidines | Good to excellent | mdpi.comresearchgate.net |
| Levulinic acid | Amines | Hydrogen gas | - | Pyrrolidones | - | researchgate.net |
| Donor-acceptor cyclopropanes | Anilines/Benzylamines | Ni(ClO₄)₂·6H₂O | DCE/Toluene | 1,5-Substituted pyrrolidin-2-ones | 45-58 | nih.gov |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction in organic chemistry where a nucleophile replaces a leaving group on a substrate. stackexchange.com This method can be effectively employed to introduce the pyrrolidinomethyl moiety.
A common strategy involves the reaction of a benzyl (B1604629) halide precursor, such as 2-(bromomethyl)-2'-methylbenzophenone, with pyrrolidine. rsc.orgdatapdf.com Pyrrolidine acts as the nucleophile, displacing the halide to form the desired C-N bond. The reactivity of benzyl halides in nucleophilic substitution reactions is well-documented, and this approach offers a direct route to the final product. stackexchange.comrsc.orgdatapdf.com The choice of solvent and reaction conditions can influence the rate and efficiency of the substitution. rsc.org
Table 4: Nucleophilic Substitution for Pyrrolidine Moiety Introduction
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| α-bromoketones | Pyrrolidine | Room temperature | 2-aminopentanophenones | - | nih.gov |
| Benzyl halide SAMs | NaI | - | Surface halogen exchange | - | datapdf.com |
| α-bromo benzylacetates | AgF/Et₃N·3HF | - | Fluorinated benzylacetates | Satisfactory | nii.ac.jp |
| Thiophene derivatives | Pyrrolidine | - | Substituted thiophenes | - | nih.gov |
Condensation Reactions for Pyrrolidine Incorporation
The introduction of the pyrrolidinomethyl group onto the benzophenone framework is a critical step in the synthesis of the title compound. Condensation reactions provide a powerful and direct method for achieving this transformation. These reactions typically involve the formation of a new carbon-nitrogen bond and a carbon-carbon bond, often proceeding through iminium ion or related reactive intermediates.
One of the key strategies involves the reaction of a pre-functionalized benzophenone with pyrrolidine. For instance, a 2'-halomethyl or 2'-(tosyloxymethyl) benzophenone derivative can react with pyrrolidine via a nucleophilic substitution reaction. However, a more direct approach is the aminomethylation reaction, such as the Mannich reaction. In a typical Mannich-type condensation, a suitable benzophenone precursor, formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde), and pyrrolidine are reacted together. The reaction proceeds through the formation of the Eschenmoser's salt precursor, a highly reactive electrophilic iminium ion from pyrrolidine and formaldehyde, which then reacts with a nucleophilic carbon on the benzophenone ring.
Alternatively, redox-neutral condensation methods have emerged as an elegant strategy for the C-H bond functionalization of amines. nih.gov These reactions can forge a bond between the α-carbon of the amine and an electrophilic partner. In the context of synthesizing 2-Methyl-2'-pyrrolidinomethyl benzophenone, a potential pathway involves the condensation of pyrrolidine with a benzophenone derivative containing an aldehyde at the 2'-position. This would initially form an enamine or an iminium ion, which could then be involved in a cyclization or subsequent reaction cascade to yield the final product. The reaction of pyrrolidine with aldehydes can lead to various products depending on the conditions, and often involves the formation of key azomethine ylide intermediates. nih.gov
Research has shown that the condensation of cyclic amines like pyrrolidine with aldehydes can be achieved under various conditions, including high temperatures or with microwave irradiation to improve yields and shorten reaction times. nih.gov For example, the reaction between pyrrolidine and isobutyraldehyde (B47883) in toluene at elevated temperatures results in the formation of a substituted pyrrole (B145914), demonstrating the reactivity of the α-position of pyrrolidine in condensation reactions. nih.gov
Stereoselective Synthesis and Chiral Control in Pyrrolidine-Containing Benzophenones
Achieving stereochemical control is a paramount challenge in modern organic synthesis, particularly when constructing molecules with multiple chiral centers. For pyrrolidine-containing benzophenones, chirality can arise from both the pyrrolidine ring and potentially from atropisomerism in substituted benzophenones. Stereoselective methods are therefore crucial for accessing enantiomerically pure or enriched compounds. These methods can be broadly classified into two groups: those that utilize a pre-existing chiral source for the pyrrolidine ring and those that induce chirality during the formation of the molecule. mdpi.comnih.gov
The most common approach involves using a chiral pool starting material, such as proline or its derivatives, to construct the pyrrolidine ring. mdpi.comnih.gov This ensures that the stereochemistry of the pyrrolidine moiety is pre-determined. Alternatively, asymmetric catalysis can be employed to create the chiral centers during the synthesis, for instance, through the enantioselective reduction of a pyrrole precursor to a pyrrolidine. nih.gov
Enantioselective Approaches to the Pyrrolidine Ring System (e.g., from Prolinol derivatives)
A highly effective and widely used strategy for the enantioselective synthesis of pyrrolidine derivatives involves starting from readily available, optically pure precursors like prolinol. nih.gov Both (R)- and (S)-prolinol are commercially available and are typically prepared by the reduction of the corresponding enantiomers of proline using reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov
The synthesis of enantiomerically pure 2-methylpyrrolidine (B1204830) from prolinol illustrates how the chirality is transferred. For example, (S)-prolinol can be converted into (R)-2-methylpyrrolidine. google.com This process involves several steps:
Protection of the nitrogen atom of (S)-prolinol, for instance, as a tert-butyloxycarbonyl (Boc) group.
Activation of the primary alcohol as a good leaving group, typically by converting it to a mesylate or tosylate.
Nucleophilic displacement of the leaving group with a hydride source, such as lithium triethylborohydride, which reduces the activated alcohol to a methyl group, thereby inverting the stereocenter if the mechanism is Sₙ2, or proceeding with retention depending on the exact mechanism and reagents. google.com
Deprotection of the nitrogen atom to yield the final 2-methylpyrrolidine enantiomer.
This chiral building block can then be incorporated into the benzophenone structure. Transformations of proline derivatives using various reagents can also lead to a range of functionalized chiral pyrrolidines, providing versatile intermediates for synthesis. rsc.org Biocatalytic methods, using enzymes like laccases, have also been developed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, showcasing the power of biocatalysis in creating complex chiral structures under mild conditions. rsc.org
Chiral Induction in Benzophenone Synthesis
Catalytic methods for achieving chiral induction are of significant interest. For instance, enantioselective Michael additions between benzophenone-imines of glycine (B1666218) esters and α,β-unsaturated pyrazolamides have been successfully realized using a chiral organosuperbase catalyst. rsc.org This type of reaction creates new stereocenters with high enantioselectivity (up to 99% ee), which can then be elaborated into more complex structures. rsc.org
Another approach involves tethering the benzophenone moiety to a chiral scaffold. This scaffold can direct a subsequent reaction to proceed stereoselectively. For example, a functionalized benzophenone can be attached to a scaffold containing hydrogen-bonding motifs, which allows for enantiofacial differentiation in a key cyclization step. mq.edu.au Although benzophenone itself is achiral, it can crystallize in a chiral space group, a phenomenon that has been studied using single-crystal X-ray diffraction and solid-state circular dichroism. researchgate.netelsevierpure.com While this doesn't directly translate to a solution-phase synthetic strategy, it highlights the inherent chiral potential of the benzophenone structure.
Modular Synthetic Routes for Substituted 2-Methyl-2'-pyrrolidinomethyl Benzophenones
A modular synthetic route is highly desirable as it allows for the rapid generation of a library of analogues by independently varying different parts of the molecule. For 2-Methyl-2'-pyrrolidinomethyl Benzophenones, a modular approach would enable facile modification of the substituents on both aromatic rings of the benzophenone core and potentially on the pyrrolidine ring.
The synthesis of the benzophenone core itself is amenable to a modular approach, most notably through the Friedel-Crafts acylation reaction. This reaction involves the Lewis acid-catalyzed acylation of an aromatic ring with a benzoyl chloride derivative.
Modular Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Product Substituent Pattern |
|---|---|---|
| Toluene | 2-(Pyrrolidinomethyl)benzoyl chloride | 2-Methyl-2'-(pyrrolidinomethyl)benzophenone |
| Anisole | 2-Methylbenzoyl chloride | 4-Methoxy-2'-methylbenzophenone |
This table illustrates the modularity of the Friedel-Crafts reaction. By choosing different substituted toluenes/benzenes and benzoyl chlorides, a wide array of substituted benzophenones can be synthesized. The pyrrolidinomethyl group could be introduced before or after the Friedel-Crafts step.
This strategy allows one module (the substituted benzene) to be combined with another module (the substituted benzoyl chloride) to build a diverse set of benzophenone cores. The pyrrolidinomethyl group can either be present on one of the starting materials or be introduced later in the synthesis.
Similarly, the synthesis of the pyrrolidine ring can be modular, especially when constructed from acyclic precursors. nih.gov This allows for the introduction of various substituents on the pyrrolidine ring before it is attached to the benzophenone scaffold. The development of modular two-step routes in other areas of chemistry, such as the synthesis of sulfondiimidamides, provides a conceptual blueprint for designing flexible synthetic pathways. nih.gov Such routes often involve a key coupling or amination step that joins different building blocks together. nih.gov
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize the yield of the desired product while minimizing side reactions. Key parameters that are typically optimized include the choice of solvent, base, catalyst, reaction temperature, and reaction time.
Studies on the synthesis of other benzophenone derivatives provide valuable insights into potential optimization strategies. For example, in the esterification of a hydroxy-benzophenone, various solvents, bases, and temperature conditions were screened to find the optimal protocol. researchgate.net
A similar approach can be applied to the key steps in the synthesis of this compound, such as a potential Friedel-Crafts acylation or a nucleophilic substitution to introduce the pyrrolidine ring.
Hypothetical Optimization of a Nucleophilic Substitution Step
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | THF | K₂CO₃ | 25 | 24 | 45 |
| 2 | DMF | K₂CO₃ | 25 | 24 | 60 |
| 3 | Acetonitrile (B52724) | K₂CO₃ | 80 | 12 | 75 |
| 4 | Acetonitrile | Cs₂CO₃ | 80 | 12 | 85 |
This hypothetical table demonstrates a typical optimization process for a reaction involving the displacement of a leaving group on the benzophenone core by pyrrolidine. The data shows that changing the solvent from THF to acetonitrile and the base from potassium carbonate to the more reactive cesium carbonate, along with increasing the temperature, can significantly improve the reaction yield. scielo.br
The choice of solvent is crucial, as it affects the solubility of reagents and the stability of intermediates. Acetonitrile has been shown to provide a good balance between conversion and selectivity in some coupling reactions. scielo.br The base plays a critical role in deprotonating nucleophiles or neutralizing acids formed during the reaction. Temperature and time are often interdependent, with higher temperatures allowing for shorter reaction times, though sometimes at the cost of increased side product formation. scielo.br Careful, systematic screening of these variables is essential to develop a robust and high-yielding synthesis.
Mechanistic Investigations of 2 Methyl 2 Pyrrolidinomethyl Benzophenone Reactions
Reaction Pathway Elucidation for Synthetic Transformations
Understanding the synthetic pathways to and from 2-Methyl-2'-pyrrolidinomethyl benzophenone (B1666685) is crucial for its preparation and further functionalization. The following subsections explore the mechanisms of relevant synthetic reactions.
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. masterorganicchemistry.comlibretexts.org The synthesis of a benzophenone core, such as that in 2-Methyl-2'-pyrrolidinomethyl benzophenone, typically involves the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comresearchgate.net
The generally accepted mechanism proceeds through several key steps. masterorganicchemistry.comchemguide.co.uk Initially, the Lewis acid coordinates to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations. masterorganicchemistry.com
The subsequent step is the electrophilic aromatic substitution, where the π-electrons of the aromatic ring attack the acylium ion. chemguide.co.uk This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the ring. chemguide.co.uk Finally, a weak base, such as the AlCl₄⁻ formed in the initial step, abstracts a proton from the carbon atom that underwent substitution, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. masterorganicchemistry.comlibretexts.org
In the context of synthesizing a dissymmetrically substituted benzophenone like the target molecule, the regioselectivity of the Friedel-Crafts acylation is a critical consideration. The directing effects of the substituents on both the benzoyl chloride and the arene play a significant role. For instance, an electron-donating group on the arene would activate the ring towards electrophilic attack and direct the incoming acyl group to the ortho and para positions. Conversely, an electron-withdrawing group would deactivate the ring. reddit.com The presence of bulky substituents can also introduce steric hindrance, which may influence the regiochemical outcome of the acylation. researchgate.net Intramolecular Friedel-Crafts reactions are also possible if the acyl chloride and the aromatic ring are part of the same molecule, leading to the formation of cyclic ketones. masterorganicchemistry.comyoutube.com
| Step | Description | Key Intermediates |
| 1 | Formation of the electrophile | Acylium ion (R-C≡O⁺) |
| 2 | Electrophilic attack | Sigma complex (Arenium ion) |
| 3 | Deprotonation | Aromatic ketone |
An interactive table summarizing the key steps in the Friedel-Crafts acylation mechanism.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The α-arylation of ketones, a process that forms a bond between the α-carbon of a ketone and an aryl group, is particularly relevant to the synthesis and functionalization of benzophenone derivatives. nih.govacs.org This transformation is typically achieved by reacting a ketone enolate with an aryl halide in the presence of a palladium catalyst. nih.gov
The catalytic cycle for the palladium-catalyzed α-arylation of ketones generally involves three main stages: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, [Pd(Ar)(X)L₂], where L represents the supporting ligands. nih.gov
Transmetalation : The ketone is deprotonated by a base to form an enolate. This enolate then undergoes transmetalation with the palladium(II) complex, where the enolate replaces the halide ligand on the palladium center to form an arylpalladium(II) enolate complex. nih.govchemrxiv.org
Reductive Elimination : The final step is the reductive elimination from the arylpalladium(II) enolate complex. This step forms the new carbon-carbon bond of the α-aryl ketone and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govchemrxiv.org
The choice of ligands is critical for the success of these reactions, with sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes often being employed to promote the desired reactivity. nih.gov In some cases, palladium-catalyzed C-H activation can be an alternative pathway, where a C-H bond is directly functionalized without the need for pre-functionalized starting materials. rsc.orgresearchgate.netnih.govsnnu.edu.cn For a molecule like this compound, the nitrogen atom of the pyrrolidine (B122466) ring could potentially act as a directing group, facilitating C-H activation at a nearby position. nih.gov
The introduction of a pyrrolidinomethyl group onto a carbon atom adjacent to a carbonyl group is typically achieved through the Mannich reaction. libretexts.orgwikipedia.orgbyjus.com This is a three-component condensation reaction involving an active hydrogen compound (in this case, the enolizable position of a ketone), formaldehyde (B43269), and a secondary amine like pyrrolidine. libretexts.orgadichemistry.com
The mechanism of the Mannich reaction is well-established and proceeds in two main parts. byjus.comadichemistry.com
Formation of the Iminium Ion : The reaction is initiated by the nucleophilic attack of the secondary amine (pyrrolidine) on formaldehyde. libretexts.orgbyjus.com This is followed by proton transfer and dehydration to generate a highly electrophilic Eschenmoser's salt analogue, a dimethylaminomethyl cation, which in this case would be the N,N-pyrrolidinylmethaniminium ion. adichemistry.com
Nucleophilic Attack by the Enol : The ketone substrate, in the presence of an acid or base catalyst, tautomerizes to its more nucleophilic enol form. libretexts.orgwikipedia.org The enol then attacks the electrophilic carbon of the iminium ion. byjus.com Subsequent deprotonation of the resulting oxonium ion yields the final β-amino carbonyl compound, known as a Mannich base. byjus.comadichemistry.com
The reaction is typically carried out under acidic conditions, which facilitates both the formation of the iminium ion and the enolization of the ketone. adichemistry.com The resulting Mannich base can be a valuable synthetic intermediate for further transformations.
While this compound itself is not an amide, understanding amide activation is relevant for analogous systems where the ketone functionality might be replaced by or derived from an amide. Amides are generally unreactive towards nucleophiles due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. msu.edunih.gov However, they can be "activated" by treatment with strong electrophiles. nih.govnih.gov
A common method for amide activation involves the use of triflic anhydride (B1165640) (Tf₂O). nih.gov In the case of a tertiary amide, reaction with triflic anhydride leads to the formation of a highly reactive keteniminium ion. nih.gov For secondary amides, a nitrilium species is generated. nih.gov These electrophilic intermediates can then be trapped by a variety of nucleophiles, including tethered aromatic rings in intramolecular cyclization reactions. nih.govrsc.org
For N-aryl amides, the electronic properties of the aryl group can influence the stability and reactivity of the amide bond. rsc.org The concept of "umpolung" amide synthesis has also emerged, where the normal reactivity of the amide is inverted. nih.gov These activation strategies allow for amides to participate in a range of transformations that are not possible with the unactivated functional group, highlighting the versatility of this approach in synthetic chemistry. rsc.orgresearchgate.net The activation of amides can be influenced by steric factors, such as in twisted amides, where the planarity and resonance stabilization are disrupted. nih.gov
Oxidative and Reductive Transformations of this compound
The presence of multiple potentially reactive sites in this compound makes its behavior under oxidative and reductive conditions a subject of interest. The benzylic methyl group, the pyrrolidine ring, and the ketone carbonyl are all susceptible to such transformations.
The oxidation of the benzylic methyl group in this compound can lead to either a benzaldehyde (B42025) derivative, which would likely be further oxidized to a carboxylic acid, or, if another substituent were present on the methyl group, a ketone. The oxidation of benzylic C-H bonds is a common transformation in organic synthesis. masterorganicchemistry.comlibretexts.orgresearchgate.net
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are known to oxidize alkyl groups attached to an aromatic ring to a carboxylic acid, provided that there is at least one benzylic hydrogen. masterorganicchemistry.com The mechanism of benzylic oxidation with KMnO₄ is complex but is thought to proceed through a radical pathway, initiated by the homolytic cleavage of a benzylic C-H bond. masterorganicchemistry.com
More selective methods for the oxidation of benzylic methylenes to ketones have also been developed, often employing transition metal catalysts or hypervalent iodine reagents. rsc.orgmdpi.com These reactions can offer greater functional group tolerance compared to strong, non-selective oxidants. mdpi.com For instance, iron-catalyzed aerobic oxidation has been shown to convert benzylic methylenes to the corresponding ketones. rsc.org The mechanism of these reactions often involves the formation of a benzyl (B1604629) radical, which then reacts with oxygen to form a peroxy intermediate that ultimately leads to the ketone. rsc.org
The pyrrolidine moiety also presents a potential site for oxidation. The benzylic C-N bond in the pyrrolidinomethyl group could be susceptible to oxidative cleavage. mdpi.com Furthermore, the secondary amine within the pyrrolidine ring, being at a benzylic position to the benzophenone's second aromatic ring, could undergo oxidation. For example, metal-free oxidation of benzylic secondary amines with hydrogen peroxide can selectively yield nitrones. acs.org The selective oxidation of benzylic C-H bonds to alcohols has also been reported using specific reagents, which could be a potential pathway for the 2-methyl group. acs.orgnih.gov
The specific outcome of an oxidation reaction on this compound would depend heavily on the choice of oxidant and the reaction conditions, with the potential for competing reactions at the benzylic methyl group and the pyrrolidinomethyl substituent.
| Oxidizing Agent | Substrate Site | Potential Product | Plausible Mechanism |
| KMnO₄ | Benzylic Methyl Group | Carboxylic Acid | Radical abstraction of benzylic H |
| Fe³⁺/O₂ | Benzylic Methylene (B1212753) | Ketone | Radical formation and reaction with O₂ |
| H₂O₂ | Benzylic Secondary Amine | Nitrone | Nucleophilic attack and dehydration |
An interactive table summarizing potential oxidation pathways for this compound.
Reduction of the Ketone Group to Alcohols
A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the benzophenone. This initial attack results in the formation of an alkoxide intermediate. Subsequently, in a workup step, the alkoxide is protonated by the solvent or an added acid to yield the final alcohol product.
The general reaction can be summarized as follows: 4 R₂C=O + NaBH₄ + 4 H₂O → 4 R₂CHOH + NaB(OH)₄
Experimental procedures for the reduction of benzophenone often involve dissolving the ketone in an alcoholic solvent and then adding an aqueous solution of sodium borohydride. rsc.orgacs.org The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) by observing the disappearance of the benzophenone spot and the appearance of the diphenylmethanol (B121723) product spot. organic-chemistry.org
For related aminobenzophenones, the presence of the amine group can influence the reaction, but the fundamental reduction mechanism at the ketone site remains the same. The general conditions for such reductions are mild and typically result in high yields.
Table 1: General Conditions for the Reduction of Benzophenone to Diphenylmethanol
| Parameter | Condition | Source |
| Reducing Agent | Sodium Borohydride (NaBH₄) | rsc.orgacs.org |
| Solvent | Methanol or Ethanol | acs.orgresearchgate.net |
| Temperature | Room temperature to reflux (e.g., ~55°C) | researchgate.net |
| Reaction Time | 10 minutes to several hours | organic-chemistry.orgresearchgate.net |
| Workup | Acidification (e.g., with HCl or acetic acid) followed by extraction | rsc.orgresearchgate.net |
| Typical Yield | High (e.g., ~95% for benzophenone) | researchgate.net |
Nucleophilic Substitution Reactions on the Pyrrolidine Ring
The pyrrolidine ring in this compound is a saturated heterocyclic amine. Nucleophilic substitution reactions on the pyrrolidine ring itself are not typical as the C-H and C-N bonds are generally unreactive towards nucleophiles under standard conditions. However, the nitrogen atom of the pyrrolidine is nucleophilic and can participate in reactions.
More relevant are reactions where the pyrrolidine ring acts as a nucleophile or where substitutions occur on a pre-functionalized pyrrolidine ring. For instance, the synthesis of N-substituted pyrrolidines often involves the nucleophilic attack of the pyrrolidine nitrogen on an electrophile.
In the context of the specific molecule, a hypothetical nucleophilic substitution might involve a reaction where a leaving group is present on the pyrrolidine ring. However, without a suitable leaving group, direct substitution on the saturated ring is mechanistically unfavorable. A more plausible scenario involves the nucleophilic character of the pyrrolidine nitrogen itself.
Theoretical studies on the nucleophilic aromatic substitution (SNAr) of thiophenes with pyrrolidine show that the reaction proceeds via an addition-elimination mechanism, where the pyrrolidine acts as the nucleophile. nih.gov This highlights the nucleophilic nature of the pyrrolidine nitrogen.
Photochemical Reaction Mechanisms of Benzophenone Derivatives
Benzophenone and its derivatives are well-known for their rich photochemical reactivity, which is primarily initiated by the absorption of UV light.
Upon absorption of UV radiation, the benzophenone moiety in this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenones are highly efficient at undergoing intersystem crossing (ISC) to a lower energy triplet state (T₁). researchgate.net This triplet state is a diradical and is the primary species responsible for the subsequent photochemical reactions.
The photo-initiation process can be summarized as: BP + hν → ¹BP* → ³BP*
The presence of an amino group, such as the pyrrolidinomethyl substituent, can significantly influence the photochemistry. Benzophenone derivatives with covalently bonded tertiary amine groups are known to be effective photoinitiators. researchgate.net The mechanism often involves an intramolecular hydrogen abstraction or electron transfer from the amine to the excited benzophenone carbonyl group. The excited triplet state of the benzophenone carbonyl can abstract a hydrogen atom from the carbon alpha to the nitrogen of the pyrrolidine ring. This intramolecular reaction is often highly efficient due to the proximity of the two functional groups. researchgate.net
This hydrogen abstraction generates a ketyl radical on the benzophenone moiety and an aminoalkyl radical on the pyrrolidine side chain. These radicals can then initiate further reactions, such as polymerization.
Table 2: Key Species in the Photo-initiation of Aminobenzophenones
| Species | Description | Role |
| ³BP * | Triplet excited state of benzophenone | Primary photo-initiating species |
| Ketyl Radical | Formed by H-abstraction by the excited ketone | Intermediate |
| Aminoalkyl Radical | Formed by H-abstraction from the amine side chain | Initiates further reactions |
The photoreduction of benzophenones is a classic photochemical reaction. In the presence of a hydrogen donor, the excited triplet benzophenone can abstract a hydrogen atom to form a benzhydrol radical (ketyl radical). Two of these ketyl radicals can then dimerize to form benzopinacol.
For this compound, the pyrrolidinomethyl group itself can act as an intramolecular hydrogen donor. The excited triplet benzophenone moiety can abstract a hydrogen atom from the C-H bond adjacent to the nitrogen atom of the pyrrolidine ring. This process leads to the formation of a biradical species. Subsequent intramolecular cyclization or other radical recombination pathways can then occur.
The general pathway for photoreduction of benzophenone in the presence of an amine involves:
Excitation of the benzophenone to the triplet state (³BP*).
Hydrogen atom abstraction by ³BP* from the amine, forming a ketyl radical and an aminoalkyl radical.
The ketyl radical can then be further reduced or dimerize.
Studies on the photoreduction of benzophenones by amines have shown that the reaction can lead to the formation of benzhydrol as a major product. The presence of the tertiary amine group within the molecule provides a readily available hydrogen source, facilitating an efficient intramolecular photoreduction process.
Advanced Spectroscopic and Structural Characterization of 2 Methyl 2 Pyrrolidinomethyl Benzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-Methyl-2'-pyrrolidinomethyl benzophenone (B1666685), with its distinct aromatic and aliphatic regions, NMR provides unambiguous evidence for its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed ¹H NMR data for 2-Methyl-2'-pyrrolidinomethyl benzophenone is not extensively available in the public domain. However, based on the known chemical shifts of related structural fragments, a theoretical spectrum can be predicted.
The spectrum would be characterized by signals in several distinct regions:
Aromatic Protons: The protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The substitution pattern on both rings would lead to complex splitting patterns (multiplets). The protons on the o-tolyl group and the 2'-(pyrrolidinomethyl)phenyl group would have unique chemical shifts due to their different electronic environments.
Methylene (B1212753) Protons: The CH₂ group linking the phenyl ring to the pyrrolidine (B122466) nitrogen (benzylic position) would likely resonate as a singlet around 3.5-4.0 ppm. The four methylene protons of the pyrrolidine ring would be expected to show two distinct multiplets in the range of 1.7-2.7 ppm.
Methyl Protons: The methyl group attached to the tolyl phenyl ring would give rise to a characteristic singlet in the upfield region, anticipated around 2.3 ppm.
A hypothetical data table for the ¹H NMR spectrum is presented below for illustrative purposes.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 8.0 | m | 8H |
| N-CH₂-Ar | 3.5 - 4.0 | s | 2H |
| Pyrrolidine-CH₂ | 2.4 - 2.7 | m | 2H |
| Pyrrolidine-CH₂ | 1.7 - 2.0 | m | 2H |
| Ar-CH₃ | ~2.3 | s | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a number of distinct signals would be expected.
Carbonyl Carbon: The ketone (C=O) carbon is the most deshielded and would appear as a singlet at a very low field, typically in the range of 195-200 ppm.
Aromatic Carbons: The twelve carbons of the two phenyl rings would resonate in the region of 120-145 ppm. The signals for the carbons attached to the carbonyl group, the methyl group, and the pyrrolidinomethyl group would be distinct.
Aliphatic Carbons: The methylene carbon of the benzylic CH₂ group would be expected around 55-60 ppm. The two sets of methylene carbons in the pyrrolidine ring would appear at approximately 45-55 ppm and 20-30 ppm. The methyl carbon of the tolyl group would be found at the most upfield position, around 20 ppm.
A hypothetical data table for the ¹³C NMR spectrum is provided below.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 195 - 200 |
| Aromatic-C | 120 - 145 |
| N-CH₂-Ar | 55 - 60 |
| Pyrrolidine-CH₂ | 45 - 55 |
| Pyrrolidine-CH₂ | 20 - 30 |
| Ar-CH₃ | ~20 |
Two-Dimensional NMR Techniques
While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the definitive assignment of all proton and carbon signals.
COSY: A COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic rings and the pyrrolidine moiety.
HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the more easily interpretable proton spectrum.
Due to the lack of publicly available experimental data, a detailed analysis based on 2D NMR cannot be presented at this time.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing characteristic fingerprints of the functional groups present.
Infrared (IR) Spectroscopy Analysis
The IR spectrum of this compound would be dominated by several key absorption bands.
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected in the region of 1650-1680 cm⁻¹. This is a characteristic peak for benzophenone derivatives.
C-H Stretch: Aromatic C-H stretching vibrations would appear as a series of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and pyrrolidine groups would be observed as stronger bands just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations would give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond in the pyrrolidine ring would likely appear in the 1100-1300 cm⁻¹ region.
A summary of the expected IR absorption bands is provided in the table below.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1650 - 1680 | Strong |
| Aromatic C-H | Stretch | > 3000 | Weak to Medium |
| Aliphatic C-H | Stretch | < 3000 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| C-N | Stretch | 1100 - 1300 | Medium |
Raman Spectroscopy Applications
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different chemical formulas. For a compound like this compound (C₁₉H₂₁NO), HRMS can confirm its elemental composition by measuring its exact mass. nih.govnih.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry enable ultrahigh mass resolution, which is crucial in pharmaceutical analysis for reliable formula assignment. nih.gov The high mass accuracy helps differentiate the target compound from isomers or impurities with very similar masses.
Table 1: Illustrative HRMS Data for C₁₉H₂₁NO
| Parameter | Value |
|---|---|
| Elemental Formula | C₁₉H₂₁NO |
| Theoretical Monoisotopic Mass | 279.16231 Da |
| Observed Mass (Hypothetical) | 279.1625 Da |
| Mass Accuracy (Hypothetical) | < 1 ppm |
This table illustrates the concept of HRMS, where the experimentally observed mass closely matches the theoretically calculated mass, confirming the elemental composition.
Fragmentation Pattern Analysis
In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides valuable information about the molecule's structure. For this compound, fragmentation is expected to occur at chemically logical sites. chemguide.co.uk
The primary fragmentation pathways for benzophenones typically involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). The molecular ion ([M]⁺) of this compound would be observed at m/z 279. Key fragment ions would likely arise from:
Loss of the pyrrolidinomethyl group: Cleavage of the bond between the phenyl ring and the methylene bridge of the pyrrolidinomethyl group.
Formation of acylium ions: Cleavage on either side of the carbonyl group can lead to the formation of stable acylium ions, such as [C₆H₅CO]⁺ (m/z 105) or [(CH₃)C₆H₄CO]⁺ (m/z 119).
Fragmentation of the pyrrolidine ring: The pyrrolidine ring itself can undergo fragmentation, leading to characteristic ions. nist.govnist.gov A common fragment from a pyrrolidinylmethyl substituent is the pyrrolidiniumyl-methyl ion [CH₂=NC₄H₈]⁺ at m/z 84.
Loss of the tolyl group: Cleavage can result in the loss of the methyl-substituted phenyl ring. nih.gov
A representative fragmentation pathway for a substituted benzophenone involves the initial parent ion breaking into smaller, stable charged fragments. For example, in the mass spectrum of a related compound, 2,6,4′-trihydroxy-4-methoxybenzophenone, the parent ion at m/z 259 fragments to ions at m/z 165 and m/z 121, indicating specific losses. researchgate.net
Table 2: Predicted Major Fragment Ions for this compound
| m/z Value | Proposed Fragment Ion Structure |
|---|---|
| 279 | [C₁₉H₂₁NO]⁺˙ (Molecular Ion) |
| 195 | [(C₇H₇)CO(C₆H₄CH₂)]⁺ |
| 119 | [CH₃C₆H₄CO]⁺ (o-tolylcarbonyl cation) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion from the tolyl group) |
| 84 | [C₅H₁₀N]⁺ (Pyrrolidin-1-ylmethyleneiminium) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
This table presents a hypothetical fragmentation pattern based on the known fragmentation of similar chemical structures.
X-ray Diffraction Studies of Crystalline Forms and Analogues
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While specific XRD data for this compound is not publicly available, analysis of its analogues, such as benzophenone itself and other derivatives, provides insight into the likely structural characteristics. nih.govresearchgate.net
XRD studies on benzophenone analogues reveal how intermolecular forces, such as π-π stacking and hydrogen bonding (if applicable), dictate the crystal packing. nih.gov In the case of this compound, the bulky methyl and pyrrolidinomethyl substituents would significantly influence the dihedral angles between the phenyl rings and the central carbonyl group. These substituents would likely prevent a planar conformation, leading to a twisted structure. The crystal packing would be governed by van der Waals forces and potential C-H···π interactions. mdpi.com Studies on similar complex molecules show that XRD can validate the crystal system (e.g., orthorhombic) and reveal key interactions that stabilize the crystal lattice. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. The benzophenone core is a well-studied chromophore, and its absorption properties are modulated by substituents.
Electronic Transitions in the Benzophenone Chromophore
The UV spectrum of benzophenone is characterized by two main absorption bands corresponding to different electronic transitions. mdpi.comedinst.com
n → π* Transition: This is a weak, longer-wavelength absorption band (around 330-350 nm in nonpolar solvents) that arises from the excitation of a non-bonding electron (n) from the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. mdpi.comedinst.com This transition is formally forbidden by symmetry selection rules, which accounts for its low intensity.
π → π* Transition: This is a strong, shorter-wavelength absorption band (around 250 nm) resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. mdpi.com This transition involves the delocalized π-electron system of the entire benzophenone molecule and is symmetry-allowed, leading to a high molar absorptivity. mdpi.com
The molecule can undergo intersystem crossing from the excited singlet state (S1) to the triplet state (T1), a process that is highly efficient in benzophenone and crucial for its use as a photosensitizer. edinst.comacs.org
Influence of Substituents on UV Absorption Maxima
Substituents on the phenyl rings of the benzophenone chromophore can significantly alter the wavelength (λmax) and intensity of the absorption bands. The effect depends on the nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring. nih.govmdpi.com
Methyl Group (o-CH₃): The methyl group is a weak electron-donating group. Its presence can cause a small bathochromic (red) shift in the π → π* transition. However, its position at the ortho position may also introduce steric hindrance, potentially twisting the phenyl ring out of planarity with the carbonyl group and leading to a hypsochromic (blue) shift.
Pyrrolidinomethyl Group (p-CH₂-NC₄H₈): The pyrrolidinomethyl group, particularly the nitrogen atom, has electron-donating properties. When attached to the benzophenone ring system, it can extend the conjugation and participate in intramolecular charge transfer (ICT) transitions. mdpi.com This typically results in a significant bathochromic shift and an increase in the molar extinction coefficient of the absorption bands, especially the one at longer wavelengths. mdpi.com
Studies on various substituted benzophenones confirm that both electron-donating and electron-withdrawing groups can cause a bathochromic shift in the maximum absorption wavelength (λmax). nih.gov For example, derivatives with arylamine donor groups show red-shifted absorption maxima compared to unsubstituted benzophenone. mdpi.com
Table 3: Typical UV Absorption Data for Benzophenone and Substituted Analogues
| Compound | Transition | λmax (nm) (in non-polar solvent) |
|---|---|---|
| Benzophenone | n → π* | ~347 |
| π → π* | ~248 | |
| 4-Methoxybenzophenone | n → π* | (Often obscured) |
| π → π* (ICT) | ~286 | |
| 2-Methyl-2'-pyrrolidinomethylBenzophenone (Predicted) | n → π* | Shifted/Obscured |
| π → π* (ICT) | Red-shifted from 248 nm |
This table provides a comparison of UV absorption maxima, illustrating the expected influence of substituents on the electronic transitions of the benzophenone core. Data for benzophenone is from reference mdpi.com.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzophenone |
| 2,6,4′-trihydroxy-4-methoxybenzophenone |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides a direct means of verifying the empirical and molecular formula of the substance. By precisely measuring the weight percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—researchers can corroborate the compound's theoretical composition with experimentally obtained data. This comparison serves as a primary validation of the compound's purity and structural integrity.
The theoretical elemental composition of this compound can be calculated based on its molecular formula, C₁₉H₂₁NO, and the atomic weights of its constituent elements. The molecular weight of the compound is 279.38 g/mol . sigmaaldrich.com The expected percentages of carbon, hydrogen, and nitrogen are derived from these values.
For a comprehensive compositional verification, these theoretical percentages are compared against the results obtained from experimental elemental analysis, often performed using a CHN analyzer. In this instrumental method, a sample of the compound is combusted in a controlled environment, and the resulting gaseous products (carbon dioxide, water vapor, and nitrogen gas) are quantitatively measured. The close agreement between the calculated and found values, typically within a narrow margin of ±0.4%, is a strong indicator that the synthesized compound has the correct atomic composition and a high degree of purity.
Below is a data table outlining the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 19 | 228.19 | 81.68 |
| Hydrogen | H | 1.008 | 21 | 21.168 | 7.58 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.01 |
| Oxygen | O | 16.00 | 1 | 16.00 | 5.73 |
| Total | 279.38 | 100.00 |
Structure Activity Relationship Sar and Molecular Recognition Studies
Impact of Pyrrolidinomethyl Substitution on Molecular Interactions
The introduction of a pyrrolidinomethyl group at the 2'-position of the benzophenone (B1666685) core is a key structural modification that can significantly influence the molecule's pharmacological profile. This substituent introduces a basic nitrogen atom and a flexible five-membered ring, which can participate in various non-covalent interactions with biological macromolecules.
The pyrrolidinomethyl moiety is expected to play a crucial role in the binding affinity of the compound to various enzymes and receptors. In the context of histamine (B1213489) H3 receptor (H3R) antagonists, for instance, a basic nitrogen atom within a cyclic structure is a common feature for achieving high affinity. Studies on other benzophenone derivatives have shown that incorporating a basic residue, such as a piperidine (B6355638) or azepane ring linked by an alkoxy chain, leads to high H3R affinity. nih.gov The pyrrolidinomethyl group in 2-Methyl-2'-pyrrolidinomethyl benzophenone can engage in ionic interactions or hydrogen bonding with acidic residues like aspartate or glutamate (B1630785) in the binding pocket of a receptor or enzyme.
The interaction of the pyrrolidinomethyl group with specific biological targets can lead to the modulation of various biochemical pathways. For example, benzophenone derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and as modulators of signaling pathways involved in cancer cell proliferation. nih.gov The pyrrolidinomethyl substituent could potentially enhance the interaction with such targets, leading to altered downstream signaling.
Network pharmacology studies on some benzophenone derivatives have identified key target genes and tumor pathways that are modulated by these compounds. rsc.org While specific data for this compound is not available, it is plausible that this compound could influence pathways involving protein kinases, transcription factors, and other key cellular regulators, owing to the versatile binding capabilities of the pyrrolidinomethyl group.
Effects of Methyl Group Positionality on Biological Activity
The presence and position of a methyl group on the benzophenone scaffold can have a profound impact on the compound's biological activity. An ortho-methyl group, as in this compound, can induce significant conformational changes due to steric effects. nih.govwikipedia.org This phenomenon, known as the "ortho effect," can force the adjacent phenyl ring to twist out of the plane of the carbonyl group. wikipedia.org
This twisting can have several consequences for biological activity. It can pre-organize the molecule into a conformation that is more favorable for binding to a specific target, thereby increasing its potency. nih.gov Conversely, it could also lead to a conformation that is less complementary to the binding site, resulting in decreased activity. The steric hindrance from the ortho-methyl group can also influence the accessibility of the carbonyl group for interactions with biological nucleophiles.
A study on benzophenone derivatives with an ortho-methyl group showed that steric hindrance could prevent certain reactions, such as esterification of a nearby hydroxyl group. nih.gov This highlights the significant influence of the ortho-methyl group on the reactivity and interaction profile of the molecule.
| Compound | Substitution Pattern | Observed Effect | Reference |
|---|---|---|---|
| Ortho-substituted benzoic acids | Substituent at ortho position to carboxyl group | Increased acidity due to steric hindrance forcing the carboxyl group out of the plane of the benzene (B151609) ring. | wikipedia.org |
| Ortho-methyl substituted p38α MAP kinase inhibitor | Ortho-methyl group on a phenyl ring | Induces a more orthogonal arrangement of phenyl rings, pre-organizing the inhibitor for a more favorable binding conformation. | nih.gov |
| Benzophenone derivative with ortho-hydroxyl and methyl groups | Hydroxyl group at ortho-position to the carbonyl group and a methyl group | Steric hindrance from the methyl group prevented the esterification of the ortho-hydroxyl group. | nih.gov |
Influence of Additional Substituents on the Benzophenone Core
The biological activity of benzophenone derivatives can be further fine-tuned by introducing additional substituents onto the benzophenone core. Halogenation and the addition of alkyl or alkoxy groups are common strategies to modulate the physicochemical properties and pharmacological activity of these compounds.
The introduction of halogen atoms onto the benzophenone scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability. Halogens, being electron-withdrawing, can influence the reactivity of the carbonyl group and the aromatic rings. For instance, in the context of alpha-halogenation reactions of benzophenone-like substrates, the presence of a halogen substituent can affect the reaction's progress and the properties of the resulting products. echemi.com
Alkyl and alkoxy groups are frequently incorporated into benzophenone structures to modulate their biological activity. Alkyl groups can enhance hydrophobic interactions with the target protein and can also influence the compound's metabolic stability. The presence of alkyl substituents on either the α- or β-carbons relative to a reacting center can lower the energy barrier for certain reactions. kuleuven.be
Alkoxy groups, such as methoxy (B1213986) groups, can act as hydrogen bond acceptors and can also influence the electronic properties of the aromatic ring. In a series of benzophenone derivatives designed as multitarget-directed ligands for Alzheimer's disease, the position of the alkoxy chain on the benzophenone scaffold was found to be important for the affinity towards the histamine H3 receptor, with para-substituted derivatives generally being the most potent. nih.gov Furthermore, the presence of methoxy groups is a feature of some naturally occurring benzophenones with significant biological activities. researchgate.net
| Compound Class | Substituent | Effect on Biological Activity/Property | Reference |
|---|---|---|---|
| Benzophenone derivatives | Halogen at meta'-position | High histamine H3 receptor antagonist potency. | nih.gov |
| Alkoxy radicals | Alkyl substituents on α- and β-carbons | Lowers the barrier height for decomposition reactions. | kuleuven.be |
| Benzophenone derivatives | Alkoxy chain at para-position | Generally the most potent for histamine H3 receptor affinity. | nih.gov |
| Benzophenone derivatives | 3-Hydroxy-4-methoxyphenyl and 3,4,5-trimethoxyphenyl groups | Considered important antitumor groups. | nih.gov |
Cyano and Carboethoxy Group Modulations
The introduction of cyano (-CN) and carboethoxy (-COOEt) groups onto the benzophenone framework can profoundly impact the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby altering its interaction with biological targets.
Cyano Group (-CN): The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor. nih.gov In various classes of bioactive molecules, the inclusion of a nitrile moiety has been shown to enhance binding affinity and improve pharmacokinetic profiles. nih.gov For instance, in a series of pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, the presence of a cyano group was found to be important for their anticancer activity. nih.gov The linear geometry of the cyano group allows it to fit into specific steric spaces within a target's active site, potentially forming crucial interactions that contribute to binding. nih.gov
Interactive Data Table: Predicted Impact of Cyano and Carboethoxy Groups on Benzophenone Analogs
| Functional Group | Predicted Physicochemical Effects | Potential Impact on Biological Activity | Supporting Rationale from Analog Studies |
| Cyano (-CN) | Increases polarity, electron-withdrawing | Can enhance binding affinity through specific hydrogen bonds and dipolar interactions. nih.gov | In some bioactive molecules, the nitrile group is crucial for potent activity. nih.govnih.gov |
| Carboethoxy (-COOEt) | Increases polarity and steric bulk | May increase or decrease activity depending on the steric tolerance of the binding site. Can influence solubility and metabolic stability. | Ester groups can serve as handles for prodrug strategies or key interaction points. |
Stereochemical Considerations in Ligand-Target Interactions
The presence of stereocenters in a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological activities. For molecules containing a pyrrolidine (B122466) ring, the stereochemistry at the point of attachment to the benzophenone core and any substituents on the pyrrolidine ring itself are critical.
Studies on pyrrolidine derivatives have consistently shown that stereochemistry plays a crucial role in their biological activity. nih.govmdpi.com For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers displayed significantly more potent analgesic activity than their R-(-) counterparts. mdpi.com This highlights that the three-dimensional arrangement of atoms is fundamental for optimal interaction with the chiral environment of a biological target, such as a receptor or enzyme active site. The specific orientation of the pyrrolidinomethyl group in relation to the two phenyl rings of the benzophenone core would dictate how the molecule fits into a binding site and which non-covalent interactions are possible.
Computational Approaches to SAR Prediction
In the absence of extensive empirical data, computational methods provide a powerful tool for predicting the structure-activity relationships of novel compounds. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are routinely employed in drug discovery. nih.gov
For a molecule like this compound, molecular docking studies could be used to predict its binding mode and affinity to various potential biological targets. nih.govmdpi.com By creating a 3D model of the compound, researchers can simulate its interaction with the active site of a protein, providing insights into key binding interactions. nih.gov For instance, docking studies on benzophenone derivatives have been used to understand their interactions with P-glycoprotein and presenilin proteins. nih.govimc.ac.at
QSAR models can be developed based on a series of related compounds to correlate their structural features with their biological activities. elsevierpure.com These models can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent and selective compounds.
Interactive Data Table: Application of Computational Methods to Benzophenone Analogs
| Computational Method | Application to Benzophenone Analogs | Predicted Outcomes for this compound |
| Molecular Docking | Predicting binding modes and affinities to targets like P-glycoprotein and presenilin. nih.govimc.ac.at | Identification of potential biological targets and key interacting residues. |
| QSAR | Correlating structural properties with biological activities for various benzophenone derivatives. elsevierpure.com | Prediction of biological activity based on its structural features. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex to assess stability. nih.gov | Understanding the stability of the compound within a potential binding site. |
Theoretical and Computational Chemistry of 2 Methyl 2 Pyrrolidinomethyl Benzophenone
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.
HOMO-LUMO Gap Determination and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.netscialert.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and chemically reactive. researchgate.netscispace.com
For 2-Methyl-2'-pyrrolidinomethyl benzophenone (B1666685), determining these values would involve geometry optimization using a computational chemistry software package, followed by a calculation of the molecular orbital energies. The resulting energy gap would provide a theoretical basis for predicting its behavior in chemical reactions.
Charge Distribution and Electrostatic Potential Maps
Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. researchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological targets like proteins. researchgate.net Regions of negative potential, typically colored red or orange, indicate areas rich in electrons and are prone to electrophilic attack. researchgate.netaip.org Conversely, regions of positive potential, colored blue, are electron-poor and susceptible to nucleophilic attack. researchgate.netaip.org
An ESP map for 2-Methyl-2'-pyrrolidinomethyl benzophenone would reveal the locations of its electron-rich (e.g., the carbonyl oxygen, the pyrrolidine (B122466) nitrogen) and electron-poor regions, offering clues about its intermolecular interaction capabilities. This analysis relies on calculating the electrostatic potential at the molecule's surface. longdom.org
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are powerful tools for studying the dynamic behavior of molecules, from their preferred shapes to their interactions with complex biological systems.
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations provide a way to observe the physical movements of atoms and molecules over time. scialert.net An MD simulation of this compound interacting with a biological target (like an enzyme or receptor) could reveal the stability of the binding pose, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex, and the dynamic behavior of both the compound and the protein. rsc.org These simulations are computationally intensive and provide a detailed picture of the compound-target interaction at an atomic level. scialert.net
Docking Studies for Ligand-Protein Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen potential drug candidates and to propose their binding modes at the active site of a target protein. researchgate.net The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them to identify the most favorable binding pose, often indicated by the most negative binding energy score. researchgate.net
A docking study of this compound would require a three-dimensional structure of a relevant protein target. The study would predict the most likely binding orientation and affinity of the compound, highlighting key interactions with the protein's amino acid residues. rsc.org
Identification of Potential Binding Sites
The identification of potential binding sites for a ligand like this compound is a critical step in understanding its pharmacological or biological activity. This process is typically carried out using molecular docking simulations. In this approach, the three-dimensional structure of the ligand is computationally "docked" into the binding pocket of a target protein.
The process involves:
Target Selection: Identifying a biologically relevant protein target.
Structure Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein, often from crystallographic data or through homology modeling.
Docking Algorithms: Using sophisticated algorithms to explore various possible conformations and orientations of the ligand within the protein's binding site.
Scoring Functions: Evaluating the goodness of fit for each pose using scoring functions that estimate the binding energy.
For instance, studies on other benzophenone derivatives have successfully used molecular docking to identify interactions with target proteins. These studies often reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand, which are crucial for binding. mdpi.com
A hypothetical analysis of this compound would likely explore its interactions with various receptors, with the benzophenone core and the pyrrolidinomethyl group playing distinct roles in forming these interactions. The methyl group would also influence the steric and electronic profile of the molecule, affecting its binding orientation.
Estimation of Binding Affinities
Once potential binding poses are identified, the next step is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and its target. A lower binding free energy indicates a more stable complex and higher affinity.
Common computational methods for estimating binding affinities include:
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This is a popular method that combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally expensive methods based on statistical mechanics that can provide more accurate predictions of binding affinities.
While no specific binding affinity data exists for this compound, research on other small molecules demonstrates the utility of these methods. For example, in silico studies on various ligands have shown a strong correlation between computationally predicted binding affinities and experimentally determined values.
A theoretical study on this compound would involve calculating its binding free energy against one or more protein targets. The results would be presented in units of kcal/mol. A hypothetical data table is presented below to illustrate how such findings might be reported.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Receptor A | -8.5 | Tyr123, Phe256, Asn345 |
| Receptor B | -7.2 | Leu56, Val89, Trp101 |
| Receptor C | -9.1 | Arg45, Gln78, His234 |
| This table is for illustrative purposes only, as no experimental or computational data is currently available. |
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, primarily based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. These methods solve the quantum mechanical equations governing the electrons in the molecule to determine its electronic structure and, from that, its various properties.
For this compound, DFT calculations could be used to predict:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, its IR and Raman spectra can be simulated. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum. This is invaluable for interpreting experimental NMR data and confirming the compound's structure.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum.
While no specific first-principles spectroscopic predictions for this compound have been reported, the methodologies are well-established. For example, DFT calculations have been widely used to accurately predict the spectroscopic properties of a vast array of organic molecules.
A hypothetical data table summarizing predicted spectroscopic data is shown below.
| Spectroscopic Property | Predicted Value (Hypothetical) |
| Key IR Frequencies (cm⁻¹) | ~1660 (C=O stretch), ~2970 (C-H stretch) |
| ¹H NMR Chemical Shifts (ppm) | Aromatic protons: 7.0-8.0, Methyl protons: ~2.3, Pyrrolidine protons: 2.5-3.5 |
| ¹³C NMR Chemical Shifts (ppm) | Carbonyl carbon: ~196, Aromatic carbons: 125-140 |
| UV-Vis λmax (nm) | ~250, ~290 |
| This table is for illustrative purposes only, as no experimental or computational data is currently available. |
Applications and Advanced Research Directions
A Versatile Building Block in Complex Chemical Architectures
The intricate molecular structure of 2-Methyl-2'-pyrrolidinomethyl benzophenone (B1666685) makes it a prime candidate for use as a scaffold in the construction of more complex chemical entities. Its constituent parts—the benzophenone core, the methyl group, and the pyrrolidinomethyl side chain—each offer reactive sites for a variety of chemical transformations.
Precursor in Pharmaceutical Synthesis
The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com The presence of the pyrrolidinomethyl group in 2-Methyl-2'-pyrrolidinomethyl benzophenone is particularly significant, as the pyrrolidine (B122466) ring is a common feature in many biologically active compounds.
While direct and explicit evidence in peer-reviewed literature is limited, the structure of this compound strongly suggests its potential as a key intermediate in the synthesis of certain pharmaceutical agents. A notable example is in the potential synthesis of antihistamines. For instance, the antihistamine Triprolidine, chemically known as (E)-2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]pyridine, shares significant structural motifs with our subject compound. The synthesis of Triprolidine and its analogs often involves precursors containing a substituted phenyl ring and a pyrrolidine moiety. It is plausible that this compound could serve as a precursor to key intermediates in the synthesis of such antihistamines.
The general synthetic utility of related benzophenone derivatives in creating biologically active molecules is well-established. For example, various substituted benzophenones are used to create derivatives with anti-inflammatory or other therapeutic properties. mdpi.com
Intermediate in Specialty Chemical Production
Beyond the pharmaceutical industry, this compound is classified as a fine chemical intermediate, indicating its role in the multi-step synthesis of various specialty chemicals. nih.gov Specialty chemicals are produced for specific applications and are characterized by their unique and complex molecular structures. The combination of the benzophenone and pyrrolidine moieties in this compound provides a versatile platform for the synthesis of a range of specialized molecules. For instance, pyridine-based compounds, which can be synthesized from benzophenone-like precursors, have crucial applications as agrochemicals, including fungicides, insecticides, and herbicides. nih.gov The structural elements of this compound make it a candidate for the synthesis of such complex, high-value chemical products.
Advanced Materials Science Applications of Benzophenone Derivatives
The benzophenone core of this compound is renowned for its photochemical properties. This has led to the widespread use of benzophenone and its derivatives in advanced materials science, particularly in applications that leverage their interaction with light.
Photo-initiators for Polymerization and Crosslinking
Benzophenone and its derivatives are classic Type II photo-initiators. nih.gov Upon absorption of ultraviolet (UV) light, the benzophenone molecule is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor, such as an amine co-initiator, to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates, or induce crosslinking in existing polymer chains. nih.govresearchgate.net This process is fundamental to UV curing technology, which is used in a vast array of industrial applications, including inks, coatings, and adhesives.
The efficiency of the photopolymerization process can be influenced by the specific structure of the benzophenone derivative and the nature of the co-initiator. Research has shown that benzophenone derivatives with integrated amine functionalities can act as efficient monocomponent photo-initiators. nist.govrsc.org The presence of the pyrrolidinomethyl group, a tertiary amine, within the structure of this compound suggests it could function as such a monocomponent or a highly efficient component of a two-part system.
| Photo-initiator System | Monomer | Double Bond Conversion (%) | Irradiation Conditions |
|---|---|---|---|
| Benzophenone/N-methyldiethanolamine | 1,6-hexanediol diacrylate (HDDA) | ~85% | UV Lamp |
| Benzophenone-triphenylamine derivative (BT3)/Iodonium salt/Amine | Acrylate | 77% | LED@405 nm |
| Bis(benzylamino)benzophenone derivative | 1,6-hexanediol diacrylate (HDDA) | 80-83% | LED@365-405 nm |
UV Absorbers in Polymer Systems
The same properties that make benzophenones excellent photo-initiators also allow them to function as effective UV absorbers. By absorbing harmful UV radiation, they can protect polymeric materials from photodegradation, which can lead to discoloration, embrittlement, and loss of mechanical properties. The absorbed UV energy is dissipated as heat, thus preventing it from breaking the chemical bonds within the polymer matrix.
Benzophenone derivatives are incorporated into a wide range of polymers to enhance their durability and lifespan, particularly in outdoor applications. They are often used in plastics, coatings, and films to provide protection against sunlight. The specific UV absorption characteristics can be tuned by altering the substituents on the benzophenone rings.
| Compound | Solvent | λmax (nm) |
|---|---|---|
| Benzophenone | Ethanol | 252, 333 |
| 2-Hydroxy-4-methoxybenzophenone | Acetonitrile (B52724) | 287, 325 |
| 2,2',4,4'-Tetrahydroxybenzophenone | Acetonitrile | 293, 345 |
| Dodecyl-benzophenone | - | 345 |
| Hexadecoxyl-benzophenone | - | 335 |
Use as Analytical Reference Standards
The availability of pure, well-characterized chemical compounds is essential for the accuracy and reliability of analytical testing. This compound is commercially available from various chemical suppliers, indicating its use as a reference standard in analytical laboratories. nbinno.com Reference standards are crucial for the identification and quantification of substances in a variety of matrices, including pharmaceutical products, environmental samples, and industrial materials.
The parent compound, benzophenone, is available as a certified reference material from organizations such as the National Institute of Standards and Technology (NIST) and the United States Pharmacopeia (USP). nist.govusp.org These certified standards are used to calibrate analytical instruments and validate analytical methods. While this compound itself may not have the same level of certification, its availability in high purity allows it to serve a similar purpose in research and quality control settings, particularly in the development and analysis of products where it is an intermediate or a related substance.
Identification and Quantification of Related Compounds
In the analysis of this compound, "related compounds" encompass substances that are structurally similar and may be present in a sample due to the synthesis process or degradation. These typically include starting materials, isomeric byproducts, and potential degradation products. The precise identification and quantification of these compounds are critical for ensuring the purity and quality of the target compound in research and development.
Key related compounds for this compound include:
Precursors: The synthesis of the target molecule would likely involve precursors such as 2-Methylbenzophenone (B1664564) and pyrrolidine . Residual amounts of these starting materials can remain in the final product if the reaction or purification is incomplete. 2-Methylbenzophenone is a known compound, also identified as an impurity in other active substances like Orphenadrine. nih.gov
Isomeric Impurities: During the synthesis, isomers can be formed. A significant potential isomer is 2-Methyl-4'-pyrrolidinomethyl benzophenone . The formation of this isomer versus the target 2'-substituted compound depends on the regioselectivity of the synthetic route. The presence of such isomers can complicate purification and analysis.
Other Related Benzophenones: Depending on the synthetic pathway, other benzophenone derivatives could be present as impurities.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are essential for separating and quantifying these related substances. rsc.org Chromatographic methods can effectively resolve the target compound from its closely related isomers and precursors, allowing for their individual quantification. The development of methods with high specificity is crucial to distinguish between positional isomers, which may have very similar physical properties. For instance, studies on impurity profiling of other complex molecules demonstrate that even minor changes in reaction conditions can lead to different impurity profiles, highlighting the need for robust analytical methods to identify all related substances. researchgate.net
Development of Analytical Methodologies
The development of robust and sensitive analytical methodologies is fundamental for the characterization and quantification of this compound. Drawing from the extensive research on other benzophenone derivatives, a clear trajectory for method development can be established. nih.govmdpi.com
Modern analytical approaches heavily rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS). rsc.orgresearchgate.net These techniques offer high resolution, sensitivity, and selectivity, making them ideal for analyzing complex matrices. researchgate.netijpsjournal.com An LC-MS/MS method for this compound would involve optimizing several key components:
Sample Preparation: The choice of sample preparation technique is critical and depends on the matrix. For bulk materials, a simple dissolution in an appropriate organic solvent may suffice. For more complex matrices, such as biological fluids or environmental samples, more elaborate procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are employed to remove interfering substances and concentrate the analyte. mdpi.com
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of benzophenone derivatives. ijpsjournal.com The mobile phase typically consists of a mixture of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic solvent (such as methanol (B129727) or acetonitrile). A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the target compound from its related impurities. ijpsjournal.com
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. rsc.org This involves selecting a specific precursor ion for the target molecule and then monitoring for one or more specific product ions generated through fragmentation. This high specificity allows for accurate quantification even at very low concentrations. researchgate.net
Below is an interactive data table summarizing typical parameters used in UHPLC-MS/MS methods for the analysis of related benzophenone derivatives, which would serve as a starting point for developing a method for this compound.
| Parameter | Typical Value/Condition | Rationale/Reference |
| Chromatography | UHPLC | Provides higher resolution and faster analysis times compared to conventional HPLC. researchgate.net |
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Offers good retention and separation for moderately nonpolar compounds like benzophenones. ijpsjournal.com |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Acid or buffer improves peak shape and ionization efficiency. ijpsjournal.com |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. ijpsjournal.com |
| Flow Rate | 0.3 - 0.7 mL/min | Typical flow rates for UHPLC applications. ijpsjournal.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar and semi-polar compounds; the pyrrolidine nitrogen is readily protonated. researchgate.net |
| Detection Mode | Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification in complex matrices. rsc.org |
Emerging Research Areas for Pyrrolidinomethyl Benzophenones
The benzophenone scaffold is a versatile structure found in numerous biologically active compounds and functional materials. nih.gov Research into new derivatives, including pyrrolidinomethyl benzophenones, is expanding into several promising areas.
One significant emerging field is the development of novel photoinitiators for applications in photopolymerization, such as 3D printing and coatings. rsc.organu.edu.au Benzophenones are classic Type II photoinitiators, capable of initiating polymerization reactions upon exposure to UV light. By functionalizing the benzophenone core with moieties like pyrrolidinomethyl groups, researchers can fine-tune the molecule's properties. These modifications can enhance solubility, improve photoinitiation efficiency, and increase the stability of the final polymer by reducing the migration of the initiator. rsc.org The development of new water-soluble benzophenone derivatives is also an active area, aiming to create photoinitiators for use in aqueous-based systems or hydrogels. researchgate.netcdnsciencepub.com
Another major research direction is in medicinal chemistry . The benzophenone framework is considered a "privileged scaffold" because it is a core component of many natural and synthetic molecules with diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.gov The addition of a pyrrolidinomethyl group can significantly impact a molecule's pharmacological profile. This group can alter solubility, membrane permeability, and the ability to interact with biological targets. Research in this area could involve synthesizing libraries of substituted pyrrolidinomethyl benzophenones and screening them for various therapeutic activities, potentially leading to the discovery of new drug candidates. nih.gov For example, different substitution patterns on the benzophenone rings are known to produce varied biological effects, suggesting that compounds like this compound could exhibit unique and potent bioactivity. nih.gov
Q & A
Basic: What synthetic methodologies are recommended for 2-Methyl-2'-pyrrolidinomethyl benzophenone?
Answer:
The synthesis of pyrrolidinomethyl-substituted benzophenones typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-Chloro-4'-pyrrolidinomethyl benzophenone ( ) are synthesized via stepwise substitutions, where a pyrrolidinomethyl group is introduced using alkylation or Mitsunobu reactions. Key steps include:
- Intermediate purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates.
- Functional group compatibility : Protecting the benzophenone carbonyl during pyrrolidine methylation to avoid side reactions.
- Validation : Confirm regioselectivity using -NMR to verify substitution at the 2'-position (e.g., aromatic proton splitting patterns) .
Basic: Which spectroscopic techniques are optimal for characterizing pyrrolidinomethyl substitutions in benzophenone derivatives?
Answer:
A multi-technique approach is critical:
- IR spectroscopy : Identify the carbonyl stretch (ν(C=O)) at ~1,660–1,680 cm. Solvent-induced shifts (e.g., acetonitrile vs. alcohols) can indicate hydrogen bonding ().
- - and -NMR : Resolve pyrrolidinomethyl protons (δ 2.5–3.5 ppm for N–CH) and confirm benzophenone aromaticity (split peaks for ortho-substitution).
- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]) and fragmentation patterns to distinguish regioisomers .
Advanced: How do solvent interactions influence the vibrational spectra and stability of this compound?
Answer:
Solvent polarity and hydrogen-bonding capacity significantly alter vibrational signatures:
- Solvatochromic shifts : In halogenated solvents (e.g., dichloromethane), the ν(C=O) band splits due to rapid solvent–solute interactions, as seen in benzophenone derivatives ().
- Hydrogen bonding dynamics : Use time-resolved IR (as in ) to measure hydrogen bond lifetimes (~7.7 ps in water/acetonitrile mixtures).
- DFT validation : Compare experimental ν(C=O) shifts with density functional theory (DFT) calculations to predict solvent effects .
Advanced: How can researchers resolve discrepancies in solvatochromic data for benzophenone derivatives?
Answer:
Contradictions often arise from solvent purity or measurement techniques. Mitigation strategies include:
- Standardized solvent systems : Use anhydrous solvents to minimize water interference ().
- Multivariate analysis : Apply linear regression between experimental and DFT-derived vibrational shifts ( reports R > 0.9 for benzophenone in alcohols).
- Cross-validation : Pair IR with Raman spectroscopy to decouple solvent and solute contributions .
Basic: What are the challenges in assessing the ecological toxicity of this compound?
Answer:
Current data gaps () necessitate predictive approaches:
- QSAR models : Estimate toxicity using quantitative structure-activity relationships (e.g., EPI Suite™) based on logP and molecular volume.
- Bioassays : Conduct acute toxicity tests with Daphnia magna or algae, prioritizing OECD Guideline 201/202 protocols.
- Degradation studies : Monitor hydrolysis/photolysis rates in simulated environmental matrices (e.g., EPA OPPTS 835.3160) .
Advanced: How to design experiments probing hydrogen-bonding interactions of the pyrrolidinomethyl group?
Answer:
Focus on dynamic and structural aspects:
- Time-resolved spectroscopy : Use ultrafast IR () to track hydrogen bond formation/rupture kinetics between the pyrrolidine nitrogen and solvents.
- X-ray crystallography : Co-crystallize with hydrogen-bond donors (e.g., water) to resolve interaction geometries.
- Molecular dynamics (MD) simulations : Model solvent accessibility of the pyrrolidinomethyl group in explicit solvent boxes .
Advanced: What strategies optimize regioselectivity in benzophenone functionalization?
Answer:
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to the 2'-position.
- Metal catalysis : Use Pd-catalyzed C–H activation for late-stage methylation (e.g., ’s 2-methylbenzophenone synthesis).
- Steric control : Bulky reagents (e.g., LDA) favor less hindered positions during alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
